ML345

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ML345は、インスリン分解酵素(IDE)の強力で選択的な低分子阻害剤です。有効濃度(EC50)値は188ナノモルです。IDEは、生体内における主要なインスリン分解プロテアーゼとして機能するチオール感受性亜鉛メタロペプチダーゼであり、インスリンシグナル伝達の終結を仲介します。糖尿病の発症におけるインスリン作用の調節に加えて、IDEは水痘帯状疱疹ウイルスの感染と、アルツハイマー病に関与するペプチドであるアミロイドベータの分解において役割を果たしています .

作用機序

ML345は、インスリン分解酵素のシステイン819を選択的に標的とすることでその効果を発揮します。この阻害は、インスリンとアミロイドベータの分解を防ぎ、それによってインスリンシグナル伝達を調節し、アミロイドベータの蓄積を潜在的に減少させます。関与する分子標的と経路には、インスリンシグナル伝達経路とアミロイドベータ分解経路が含まれます .

生化学分析

Biochemical Properties

ML345 interacts with the insulin-degrading enzyme (IDE), a zinc metalloprotease responsible for the degradation of insulin and other bioactive peptides . The interaction between this compound and IDE is characterized by the inhibition of the enzyme’s activity, which is quantified by an IC50 value of 188 nM .

Cellular Effects

The effects of this compound on cells are primarily related to its role as an IDE inhibitor. By inhibiting IDE, this compound can potentially influence cellular processes such as insulin signaling and glucose metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to IDE and inhibiting its activity . This inhibition can lead to an increase in the levels of insulin and other IDE substrates within the cell, potentially influencing various cellular processes .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the degradation of insulin and other bioactive peptides. It interacts with IDE, an enzyme that plays a key role in this pathway

準備方法

合成経路と反応条件

ML345の合成には、主要な中間体の生成とその後の反応により最終生成物を形成するなど、複数のステップが含まれます。詳細な合成経路と反応条件は、通常、製造元の機密情報です。

工業生産方法

This compoundの工業生産には、ラボでの合成をより大規模にスケールアップし、製品の純度と一貫性を確保する必要があります。これは通常、反応条件の最適化、高純度試薬の使用、および高速液体クロマトグラフィー(HPLC)などの高度な精製技術を採用して、目的の純度レベルを実現することにより行われます .

化学反応の分析

反応の種類

ML345は、以下を含むさまざまなタイプの化学反応を受けます。

酸化: この化合物は、特にベンゾ[d]イソチアゾール-3-オンコアの硫黄原子で酸化反応を受ける可能性があります。

還元: 還元反応は、コア構造に付着した官能基で起こる可能性があります。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

形成された主要な製品

これらの反応から形成される主要な製品は、使用される特定の試薬と条件によって異なります。たとえば、硫黄原子の酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を有しています。

化学: インスリン分解酵素の阻害とそのインスリンシグナル伝達への影響を研究するためのツール化合物として使用されます。

生物学: ウイルス感染やアミロイドベータ分解など、さまざまな生物学的プロセスにおけるインスリン分解酵素の役割に関する研究に用いられています。

医学: 2型糖尿病やアルツハイマー病における潜在的な治療的応用について調査されています。

科学的研究の応用

ML345 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of insulin-degrading enzyme and its effects on insulin signaling.

Biology: Employed in research on the role of insulin-degrading enzyme in various biological processes, including viral infections and amyloid-beta degradation.

Medicine: Investigated for its potential therapeutic applications in diabetes mellitus type 2 and Alzheimer’s disease.

Industry: Utilized in the development of new pharmacophores for drug discovery and development

類似化合物との比較

ML345は、インスリン分解酵素阻害剤としての選択性と効力においてユニークです。類似の化合物には以下が含まれます。

ML216: 選択性と効力のプロファイルが異なる、別のインスリン分解酵素阻害剤。

CID-2011756: インスリン分解酵素に対する阻害効果は似ていますが、化学構造が異なる化合物。

LJI308: 作用機序と標的の特異性が異なる阻害剤

特性

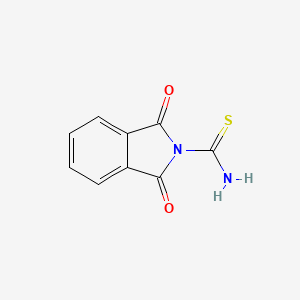

IUPAC Name |

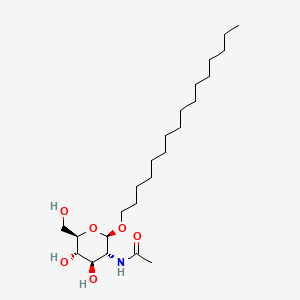

5-fluoro-2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O5S2/c22-15-1-4-20-17(13-15)21(26)25(31-20)19-14-16(32(27,28)24-7-11-30-12-8-24)2-3-18(19)23-5-9-29-10-6-23/h1-4,13-14H,5-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKOFZKSMMIUTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N4C(=O)C5=C(S4)C=CC(=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary target of ML345 and how does it interact with it?

A1: this compound is a small-molecule inhibitor of the insulin-degrading enzyme (IDE) []. While the exact mechanism of interaction remains unclear, studies suggest that this compound acts as a competitive inhibitor, directly binding to the active site of IDE and preventing it from binding to and degrading insulin [].

Q2: Is there any information on the synthesis of this compound?

A8: One study outlines a novel method for synthesizing this compound []. This method utilizes a shorter synthetic route compared to previous approaches, potentially offering advantages in terms of cost-effectiveness and efficiency. The synthesis involves a key intermediate and employs readily available reagents like HATU and cuprous iodide. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B571484.png)

![4-[(Dimethylamino)methyl]-1,2-dimethyl-1H-1,3-benzodiazol-5-ol](/img/structure/B571494.png)